molecular formula C10H8N4S B1317506 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 904817-81-8

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No. B1317506
CAS RN: 904817-81-8
M. Wt: 216.26 g/mol
InChI Key: ILBJBKAVDGYVEI-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a compound with the CAS Number: 115749-42-3 . It has a molecular weight of 201.25 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The compound has been synthesized in studies, with detailed spectral characterizations using 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set .


Molecular Structure Analysis

The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound . Frontier molecular orbitals, molecular electrostatic potential, Mulliken atomic charge, electron localization function, localized orbital locator, natural bond orbital, nonlinear optical, Fukui functions, and quantum theory of atoms in molecules analyses are undertaken and meticulously interpreted, providing profound insights into the molecular nature and behaviors .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

Medicine

In the medical field, derivatives of imidazo[1,2-a]pyrimidine, such as zolpidem, are used to treat short-term insomnia and some brain function disorders . While specific applications of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine in medicine are not detailed in the search results, the structural similarity suggests potential in neuromodulation and sleep regulation.

Materials Science

Imidazo[1,2-a]pyrimidine compounds have shown promise in materials science due to their electronic properties. They can form π–π stacking interactions, leading to J-type aggregates in the solid state, which are valuable in the development of new materials with specific optical or electronic functions .

Environmental Science

The compound’s derivatives have been studied as corrosion inhibitors, showing high efficiency at low concentrations, which could be beneficial in protecting materials in environmentally harsh conditions . Additionally, they exhibit antibacterial activity, suggesting potential environmental applications in microbial control.

Analytical Chemistry

In analytical chemistry, Schiff bases derived from imidazo[1,2-a]pyrimidine structures have been used as chelating ligands in spectrophotometric determinations, indicating that 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine could serve a similar role in the detection and quantification of metal ions .

Biochemistry

Molecular docking studies have been conducted with imidazo[1,2-a]pyrimidine derivatives to predict biological activity against targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) . This suggests that 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine could be valuable in biochemistry for studying molecular interactions and drug design.

properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJBKAVDGYVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587727
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

CAS RN

904817-81-8
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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